N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl and oxadiazolyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 3-phenyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol: This intermediate is synthesized by reacting 3-phenyl-1,2,4-oxadiazole with phenol derivatives under suitable conditions.
Coupling with 3-methoxyphenyl acetamide: The final step involves coupling the intermediate with 3-methoxyphenyl acetamide using appropriate coupling agents and conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methoxyphenyl)benzamide
- 3-methoxy-4-(3-(4-nitro-phenyl)-3-oxo-propoxy)-benzaldehyde
Uniqueness
N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide stands out due to the presence of both methoxyphenyl and oxadiazolyl groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-20-9-5-8-18(14-20)24-21(27)15-29-19-12-10-17(11-13-19)23-25-22(26-30-23)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFHFULWWXUEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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